molecular formula C3H7BrO B13519375 1-Bromo-2-methoxy-D3-ethane

1-Bromo-2-methoxy-D3-ethane

Cat. No.: B13519375
M. Wt: 142.01 g/mol
InChI Key: YZUPZGFPHUVJKC-FIBGUPNXSA-N
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Description

1-Bromo-2-methoxy-D3-ethane is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

1-Bromo-2-methoxy-D3-ethane can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with hydrogen bromide in the presence of a deuterium source. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-2-methoxy-D3-ethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Scientific Research Applications

1-Bromo-2-methoxy-D3-ethane is widely used in scientific research due to its deuterated nature. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-D3-ethane involves its interaction with various molecular targets. In NMR spectroscopy, it provides distinct signals due to the presence of deuterium. In biological systems, it acts as a tracer, allowing researchers to study metabolic pathways and molecular interactions .

Comparison with Similar Compounds

1-Bromo-2-methoxy-D3-ethane can be compared with other similar compounds such as:

This compound stands out due to its deuterated nature, making it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C3H7BrO

Molecular Weight

142.01 g/mol

IUPAC Name

1-bromo-2-(trideuteriomethoxy)ethane

InChI

InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3/i1D3

InChI Key

YZUPZGFPHUVJKC-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCBr

Canonical SMILES

COCCBr

Origin of Product

United States

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